

# Synonyms for Cyclohexyl(phenyl)methanol like cyclohexyl phenyl carbinol

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## Compound of Interest

Compound Name: Cyclohexyl(phenyl)methanol

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An In-Depth Technical Guide to **Cyclohexyl(phenyl)methanol** and its Chemical Synonyms

## Abstract

**Cyclohexyl(phenyl)methanol**, a secondary alcohol featuring both a bulky alicyclic cyclohexyl group and an aromatic phenyl group, is a compound of significant interest in synthetic and medicinal chemistry. Its unique steric and electronic properties make it a valuable building block for a wide range of fine chemicals, pharmaceuticals, and agrochemicals.<sup>[1]</sup> This guide provides a comprehensive technical overview of **Cyclohexyl(phenyl)methanol**, beginning with its systematic nomenclature and common synonyms to ensure clear identification. It delves into its core physicochemical and spectroscopic properties, offers detailed, field-proven protocols for its synthesis, explores its key chemical transformations, and discusses its applications in modern research and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical intermediate.

## Nomenclature and Chemical Identification

Precise identification is paramount in chemical research and development.

**Cyclohexyl(phenyl)methanol** is known by several names, which can vary between commercial suppliers and literature sources. Understanding these synonyms is crucial for effective information retrieval and unambiguous communication.

## Primary IUPAC Name and Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **Cyclohexyl(phenyl)methanol**.<sup>[2][3]</sup> Its structure consists of a central carbon atom (a carbinol center) bonded to a hydrogen atom, a hydroxyl group (-OH), a cyclohexyl ring, and a phenyl ring.

## Common Synonyms

In literature and commercial catalogs, several synonyms are frequently used to refer to **Cyclohexyl(phenyl)methanol**. Recognizing these alternatives is essential for comprehensive literature searches.

- Cyclohexyl phenyl carbinol<sup>[4]</sup>
- $\alpha$ -Cyclohexylbenzenemethanol<sup>[3][5]</sup>
- [Hydroxy(phenyl)methyl]cyclohexane<sup>[4]</sup>
- Benzenemethanol,  $\alpha$ -cyclohexyl-<sup>[5][6]</sup>
- Cyclohexanemethanol, alpha-phenyl-<sup>[5]</sup>
- Phenylcyclohexylmethanol<sup>[5]</sup>
- Methanol, cyclohexylphenyl-<sup>[3][5]</sup>

## Chemical Identifiers

For unambiguous database searching and regulatory compliance, a variety of chemical identifiers are used. The most critical identifiers for **Cyclohexyl(phenyl)methanol** are summarized below.

Identifier	Value	Source(s)
CAS Number	945-49-3 (for racemate)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
IUPAC Name	cyclohexyl(phenyl)methanol	<a href="#">[2]</a> <a href="#">[3]</a>
InChI	1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
InChIKey	QDYKZBKCLHBUHU-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
SMILES	<chem>C1CCC(CC1)C(C2=CC=CC=C2)O</chem>	<a href="#">[5]</a>

## Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.

### Key Physicochemical Properties

The combination of the lipophilic cyclohexyl and phenyl groups with the polar hydroxyl group imparts distinct physical properties to the molecule.

Property	Value	Source(s)
Molecular Weight	190.28 g/mol	[1][3][4]
Appearance	White crystalline solid	[4]
Melting Point	48°C	[7][8]
Boiling Point	305.1°C at 760 mmHg	[7][8]
Density	1.039 g/cm <sup>3</sup>	[7][8]
LogP	3.30030	[7][8]
pKa (Predicted)	14.36 ± 0.20	[5]

## Spectroscopic Profile

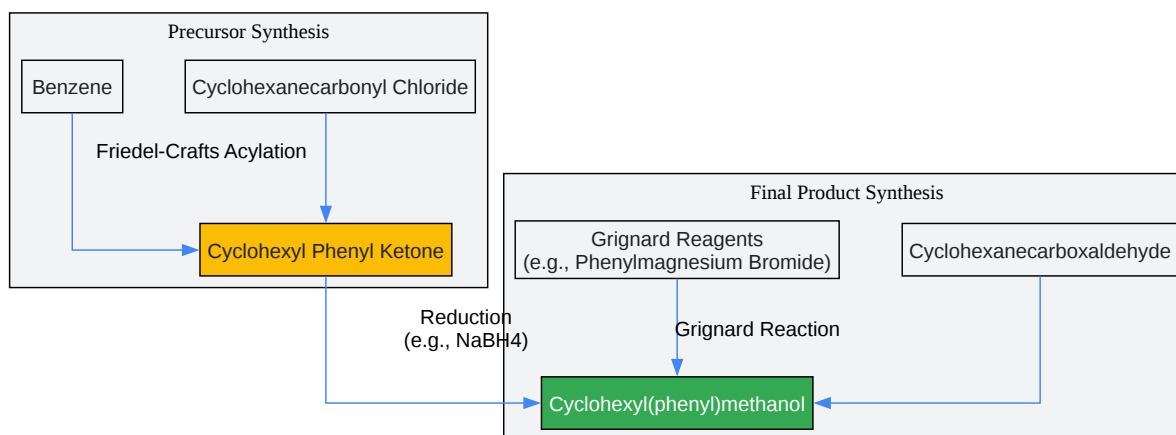
Spectroscopic analysis is essential for structural confirmation and purity assessment.

- <sup>1</sup>H NMR:** In a deuterated chloroform (CDCl<sub>3</sub>) solvent, the <sup>1</sup>H NMR spectrum typically shows a multiplet for the five protons of the phenyl group in the aromatic region (δ 7.20-7.40 ppm).[1] A characteristic signal also appears for the methine proton, which is the hydrogen attached to the carbinol carbon.[1] The protons of the cyclohexyl ring will appear as a series of complex multiplets in the aliphatic region (typically δ 0.9-2.0 ppm).
- <sup>13</sup>C NMR:** The spectrum will show distinct signals for the aromatic carbons of the phenyl ring, the carbons of the cyclohexyl ring, and the carbinol carbon bearing the hydroxyl group. For a related compound, (–)-Cyclohexyl[4-(phenyl)phenyl]methanol, the carbinol carbon appears at δ 79.2 ppm, while the cyclohexyl carbons resonate between δ 26.1 and 45.0 ppm.[9]
- Infrared (IR) Spectroscopy:** A prominent, broad absorption band is expected in the region of 3200-3600 cm<sup>-1</sup> due to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic groups will appear around 2850-3100 cm<sup>-1</sup>, and C=C stretching from the aromatic ring will be seen near 1450-1600 cm<sup>-1</sup>. [9]

## Synthesis Methodologies

The synthesis of **Cyclohexyl(phenyl)methanol** can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, desired

scale, and laboratory capabilities.



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Caption: Primary synthetic pathways to **Cyclohexyl(phenyl)methanol**.

## Method 1: Reductive Synthesis from Cyclohexyl Phenyl Ketone

This is one of the most common and straightforward methods, involving the reduction of the corresponding ketone, cyclohexyl phenyl ketone (also known as benzoylcyclohexane).

- **Principle and Mechanistic Insight:** This pathway utilizes a hydride-based reducing agent, such as sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LAH). The mechanism involves the nucleophilic attack of a hydride ion (H<sup>-</sup>) on the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the final secondary alcohol. Sodium borohydride

is often preferred for its milder nature and compatibility with protic solvents like methanol or ethanol, making it a safer and more convenient choice for many laboratory settings.[\[10\]](#)

- Experimental Protocol: Sodium Borohydride Reduction[\[10\]](#)
  - Dissolution: In a round-bottom flask, dissolve cyclohexyl phenyl ketone (1.0 eq) in a suitable solvent such as methanol (e.g., 10 mL per gram of ketone).
  - Cooling: Cool the solution in an ice bath to 0-5°C with continuous stirring.
  - Addition of Reducing Agent: Add sodium borohydride ( $\text{NaBH}_4$ , ~1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.
  - Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
  - Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is slightly acidic (pH ~6), which neutralizes excess  $\text{NaBH}_4$  and hydrolyzes the borate esters.
  - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
  - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  - Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure **Cyclohexyl(phenyl)methanol**.

## Method 2: Synthesis via Grignard Reaction

The Grignard reaction provides a powerful carbon-carbon bond-forming strategy to construct the carbinol framework.[\[11\]](#) Two primary Grignard routes are viable.

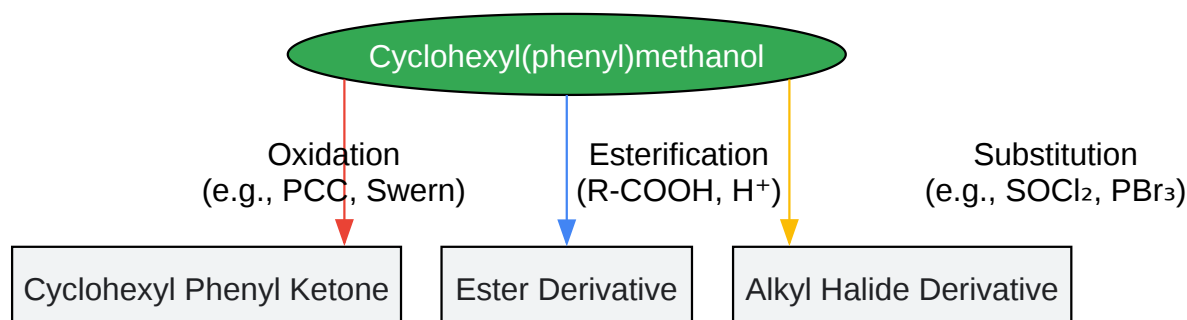
- Principle and Mechanistic Insight: Grignard reagents ( $R-MgX$ ) act as potent nucleophiles due to the highly polarized carbon-magnesium bond.<sup>[1]</sup> The reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of an aldehyde or ketone.<sup>[1][11]</sup> This forms a magnesium alkoxide salt, which is then hydrolyzed in an acidic workup step to produce the alcohol.<sup>[1]</sup> The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be readily destroyed by even trace amounts of water or other protic sources.<sup>[11]</sup>

Caption: Generalized mechanism of Grignard synthesis of an alcohol.

- Experimental Protocol: Phenylmagnesium Bromide with Cyclohexanecarboxaldehyde
  - Apparatus Setup: Assemble a three-necked flask, equipped with a dropping funnel, a reflux condenser with a drying tube (e.g.,  $CaCl_2$ ), and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried to remove moisture.
  - Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask under a nitrogen or argon atmosphere. Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
  - Addition of Aldehyde: After the magnesium is consumed, cool the resulting Grignard solution in an ice bath. Add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous ether dropwise from the dropping funnel. Causality: The reaction is highly exothermic; slow addition and cooling are necessary to maintain control.
  - Hydrolysis (Workup): After the addition is complete, stir the mixture for an additional 30-60 minutes. Quench the reaction by slowly pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride ( $NH_4Cl$ ).
  - Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ( $MgSO_4$ ), and remove the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization.

## Key Chemical Transformations

The hydroxyl group in **Cyclohexyl(phenyl)methanol** is a key functional handle that allows for a variety of subsequent chemical transformations, making it a versatile intermediate.[1]



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Caption: Major chemical reactions of **Cyclohexyl(phenyl)methanol**.

- **Oxidation:** The secondary alcohol can be readily oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone, using a variety of standard oxidizing agents such as Pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[1]
- **Esterification:** Reaction with a carboxylic acid or its derivative (like an acyl chloride) in the presence of an acid catalyst yields the corresponding ester. The steric bulk of the cyclohexyl and phenyl groups can influence the rate of this reaction.[1]
- **Substitution:** The hydroxyl group can be replaced by a halide (e.g., Cl, Br) through reactions with reagents like thionyl chloride (SOCl<sub>2</sub>) or phosphorus tribromide (PBr<sub>3</sub>), respectively. This converts the alcohol into a better leaving group for subsequent nucleophilic substitution reactions.[1]

## Applications in Research and Development

The unique structure of **Cyclohexyl(phenyl)methanol**, combining lipophilic and polar features, makes it a valuable scaffold in several areas of chemical and pharmaceutical research.



- **Versatile Synthetic Intermediate:** It serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.<sup>[1]</sup> Its reactivity allows for the creation of diverse molecular architectures for various applications.<sup>[1]</sup>
- **Medicinal Chemistry and Drug Discovery:** The lipophilic nature of the cyclohexyl and phenyl groups can potentially enhance biological activity and cell membrane permeability of drug candidates.<sup>[1]</sup>
  - **Benzodiazepine Receptor Ligands:** It is a known precursor in the synthesis of certain biphenyl derivatives that have demonstrated an affinity for benzodiazepine receptors, suggesting potential applications in neurology and psychiatry.<sup>[1][12]</sup>
  - **Mitofusin Activators:** Derivatives of phenyl-[hydroxycyclohexyl] carboxamides have been designed as small molecule mitofusin activators. These compounds are being investigated as a novel therapeutic approach for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), which are associated with mitochondrial fragmentation.<sup>[13][14]</sup>
- **Agrochemicals:** The molecular framework of **Cyclohexyl(phenyl)methanol** is utilized in the development of new pesticides and herbicides, where modifications to the structure can be tailored to target specific biological pathways in pests and weeds.<sup>[1]</sup>

## Safety and Handling

Proper handling of **Cyclohexyl(phenyl)methanol** is essential for laboratory safety.

- **Hazard Identification:**
  - **GHS Classification:** The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).<sup>[3][5]</sup>
  - **Precautionary Statements:** Recommended precautions include avoiding breathing dust/vapor, washing hands thoroughly after handling, and using only in well-ventilated areas.<sup>[5]</sup>
- **Recommended Handling and Storage:**

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
- Storage: Store in a cool, dry place in a tightly closed container, away from incompatible materials.[7]
- Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[7]

## Conclusion

**Cyclohexyl(phenyl)methanol**, also widely known as cyclohexyl phenyl carbinol, is more than a simple secondary alcohol. It is a strategically important chemical entity whose distinct structural features are leveraged across synthetic chemistry, drug discovery, and materials science. A firm grasp of its nomenclature, properties, synthesis, and reactivity is fundamental for any researcher or scientist looking to exploit its full potential. The methodologies and applications detailed in this guide provide a solid foundation for its effective use in the laboratory and in the development of next-generation chemical products and therapeutics.

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## References

- 1. Cyclohexyl(phenyl)methanol | 945-49-3 | Benchchem [benchchem.com]
- 2. Cyclohexyl(phenyl)methanol | 945-49-3 [sigmaaldrich.com]
- 3. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexyl(phenyl)methanol | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cyclohexyl(phenyl)methanol | CAS#:945-49-3 | Chemsrcc [chemsrc.com]

- 8. nbinnno.com [nbinnno.com]
- 9. rsc.org [rsc.org]
- 10. prepchem.com [prepchem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Cyclohexyl(phenyl)methanol | 945-49-3 | AAA94549 [biosynth.com]
- 13. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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